3-Chloro-7-iodobenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-iodobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodobenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds, a common method for constructing isoxazole rings . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods often require catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-7-iodobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (chlorine and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: As an isoxazole derivative, it can engage in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-iodobenzo[d]isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Chlorobenzo[d]isoxazole
- 7-Iodobenzo[d]isoxazole
- 3,5-Dichlorobenzo[d]isoxazole
Comparison: 3-Chloro-7-iodobenzo[d]isoxazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research .
Eigenschaften
Molekularformel |
C7H3ClINO |
---|---|
Molekulargewicht |
279.46 g/mol |
IUPAC-Name |
3-chloro-7-iodo-1,2-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H |
InChI-Schlüssel |
OUGPGKJUIDRACI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)ON=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.